Cas no 58631-06-4 (N,N'-diaminoguanidine hydrobromide)

N,N'-Diaminoguanidine hydrobromide is a hydrobromide salt derivative of diaminoguanidine, characterized by its high reactivity and stability under controlled conditions. This compound is commonly utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and energetic materials. Its strong nucleophilic properties make it valuable for the formation of triazoles and tetrazines. The hydrobromide form enhances solubility in polar solvents, facilitating its use in aqueous or alcohol-based reaction systems. With a well-defined crystalline structure, it offers consistent purity, making it suitable for research and industrial applications requiring precise stoichiometry. Proper handling is advised due to its potential sensitivity to heat and strong oxidizers.
N,N'-diaminoguanidine hydrobromide structure
58631-06-4 structure
Product Name:N,N'-diaminoguanidine hydrobromide
CAS No:58631-06-4
MF:CH8BrN5
MW:170.011717796326
MDL:MFCD09263152
CID:5226054
PubChem ID:20366313
Update Time:2025-06-09

N,N'-diaminoguanidine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 1,3-diaminoguanidine hydrobromide
    • N,N'-diaminoguanidine hydrobromide
    • MDL: MFCD09263152
    • Inchi: 1S/CH7N5.BrH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H
    • InChI Key: YXFUDJSESWAJRD-UHFFFAOYSA-N
    • SMILES: C(NN)(NN)=N.Br

N,N'-diaminoguanidine hydrobromide Pricemore >>

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Additional information on N,N'-diaminoguanidine hydrobromide

Comprehensive Overview of N,N'-Diaminoguanidine Hydrobromide (CAS 58631-06-4): Properties, Applications, and Research Insights

N,N'-Diaminoguanidine hydrobromide (CAS 58631-06-4) is a specialized organic compound with a molecular formula of C2H9BrN6. This crystalline salt, derived from guanidine, has garnered significant attention in synthetic chemistry and materials science due to its unique chelating properties and nitrogen-rich structure. Researchers frequently explore its role as a ligand precursor or crosslinking agent, particularly in polymer modification and coordination chemistry applications.

The compound's hydrobromide salt form enhances its solubility in polar solvents like water and ethanol, making it advantageous for laboratory synthesis. Recent studies highlight its potential in green chemistry initiatives, where its ability to facilitate catalyst-free reactions aligns with the growing demand for sustainable chemical processes. Analytical techniques such as FT-IR spectroscopy and X-ray crystallography confirm its distinct molecular configuration, featuring a planar guanidine core with terminal amino groups.

In pharmaceutical research, N,N'-diaminoguanidine derivatives are investigated for their bioactive potential, though CAS 58631-06-4 itself is primarily utilized as an intermediate. Its pH-dependent reactivity makes it valuable for controlled synthesis of heterocyclic compounds, addressing frequent search queries about nitrogen-containing heterocycles in drug discovery. The scientific community also examines its thermal stability (decomposing at ~200°C) for potential high-performance material applications.

From an industrial perspective, this compound's scalable synthesis and storage stability under dry conditions meet commercial requirements. Safety data sheets emphasize standard laboratory precautions, reflecting common user concerns about chemical handling protocols. Emerging publications discuss its possible role in energy storage systems, particularly as a component in nitrogen-doped carbon materials for battery technologies—a hot topic in materials science forums.

Quality control of CAS 58631-06-4 typically involves HPLC purity analysis and elemental composition verification, with commercial samples often exceeding 97% purity. Researchers comparing guanidine-based compounds frequently note its balanced reactivity profile between 1,1-diaminoguanidine and triaminoguanidine variants. The compound's Bronsted-Lowry basicity also makes it relevant to discussions about non-toxic base catalysts in organic synthesis.

Environmental studies address its biodegradation pathways, with hydrolysis being the primary degradation mechanism under aqueous conditions. This aspect responds to increasing searches about eco-friendly chemical alternatives. Patent literature reveals innovative applications in flame-retardant additives and epoxy resin modifiers, though commercial adoption remains limited to niche applications currently.

For analytical chemists, the compound's characteristic 13C NMR peaks (δ 158-162 ppm for guanidine carbon) and mass spectral fragmentation pattern (m/z 101 for the free base) serve as important identification markers. These technical details address professional queries about spectroscopic characterization methods for nitrogen-rich compounds. Recent methodological advances enable more efficient purification of N,N'-diaminoguanidine salts using recrystallization techniques with mixed solvent systems.

The compound's structure-activity relationships continue to inspire computational chemistry studies, particularly regarding its hydrogen bonding networks. Such investigations align with trending research themes in molecular modeling and supramolecular chemistry. While not classified as hazardous under standard regulations, proper dust control measures are recommended during handling—a practical consideration frequently searched by laboratory personnel.

Market availability varies by region, with suppliers often providing custom synthesis services for modified derivatives. This responds to growing demand for tailor-made guanidine compounds in specialized research. The compound's cost-effectiveness compared to similar nitrogen-rich building blocks makes it attractive for academic and industrial projects exploring advanced functional materials.

Future research directions may explore its coordination chemistry with transition metals for catalytic applications, or its potential in nitrogen-release fertilizers—topics gaining traction in agricultural chemistry. The compound's versatility ensures its continued relevance across multiple disciplines, from fundamental organic chemistry to cutting-edge materials development.

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